(4-Bromonaphthalen-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromonaphthalen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSCKPUODPPSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874357-17-2 | |
| Record name | (4-bromonaphthalen-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Bromonaphthalen-2-yl)methanol, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or oxidation-reduction pathways. For substitution, sodium methoxide in methanol facilitates bromine replacement (e.g., substituting a hydroxyl group) . For oxidation, potassium permanganate under acidic conditions converts methyl groups to alcohols, while lithium aluminum hydride (LiAlH4) in anhydrous ether reduces ketones to secondary alcohols . Yield optimization requires temperature control (e.g., 0–5°C for LiAlH4 reactions), inert atmospheres, and stoichiometric adjustments. Monitoring via TLC or HPLC ensures reaction completion.
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography using silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) effectively separates polar impurities . Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity. For trace halogenated byproducts, activated charcoal treatment post-crystallization is recommended. Purity validation via NMR (δ 4.8–5.2 ppm for -OH; δ 7.2–8.3 ppm for naphthalene protons) and GC-MS (m/z 236 [M⁺]) is critical .
Q. How can this compound be characterized structurally and functionally?
- Methodology :
- Spectroscopy : H/C NMR identifies functional groups (e.g., -OH at ~4.9 ppm; bromine-induced deshielding in aromatic regions) . High-resolution MS confirms molecular mass (expected m/z 236.0).
- X-ray crystallography : Single-crystal diffraction using SHELX software resolves stereochemistry and crystal packing. SHELXL refines structures with high-resolution data (<1.0 Å), addressing challenges like twinning or disorder .
Advanced Research Questions
Q. How can researchers evaluate the pharmacological potential of this compound against microbial or cancer targets?
- Methodology :
- Antimicrobial assays : Broth microdilution (CLSI guidelines) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. IC50 values are compared to controls like cisplatin. Flow cytometry validates apoptosis induction (Annexin V/PI staining) .
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
- Methodology :
- Directing groups : Install methoxy or nitro groups to direct electrophilic substitution (e.g., bromination at para positions) .
- Transition-metal catalysis : Pd-mediated Suzuki coupling with aryl boronic acids (e.g., (4-Bromonaphthalen-2-yl)boronic acid) enables selective cross-coupling. Use Pd(PPh3)4 (5 mol%) in DMF/H2O (3:1) at 80°C .
Q. How should conflicting spectroscopic and crystallographic data be resolved for this compound?
- Methodology : Iterative refinement in SHELXL reconciles discrepancies (e.g., bond length mismatches). For NMR vs. X-ray conflicts (e.g., unexpected diastereomers), variable-temperature NMR (VT-NMR) or NOESY detects dynamic processes . Cross-validate with IR (C-O stretch at ~1040 cm⁻¹) and computational modeling (DFT-optimized geometries) .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). Focus on hydrophobic pockets accommodating the naphthalene ring .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Free-energy calculations (MM-PBSA) quantify binding affinities .
Q. How does steric hindrance from the naphthalene moiety influence reactivity in cross-coupling reactions?
- Methodology : Steric maps (e.g., using SambVca) quantify %Vbur values around the bromine atom. Compare reaction rates with/without bulky ligands (e.g., t-Bu3P vs. Ph3P in Pd catalysis). Kinetic studies (e.g., pseudo-first-order plots) reveal steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
